5-Methylthiolane-2-thione
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Overview
Description
5-Methylthiolane-2-thione is a heterocyclic organic compound containing a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylthiolane-2-thione can be synthesized through various methods. One common approach involves the reaction of isothiocyanates with N-(propan-2-yl)propan-2-amine in the presence of tetrabutylammonium bromide as a phase transfer catalyst . This method is simple, convenient, and can be performed in a one-pot reaction.
Industrial Production Methods
Industrial production of this compound typically involves high-temperature reactions and the use of catalysts to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Methylthiolane-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfur or nitrogen atoms participate in the reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
5-Methylthiolane-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylthiolane-2-thione involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form bonds with different biological molecules, leading to its diverse biological activities. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: Another five-membered heterocyclic compound with similar biological activities.
Thiazole: A related compound with a different ring structure but similar chemical properties.
Uniqueness
5-Methylthiolane-2-thione is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
67230-82-4 |
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Molecular Formula |
C5H8S2 |
Molecular Weight |
132.3 g/mol |
IUPAC Name |
5-methylthiolane-2-thione |
InChI |
InChI=1S/C5H8S2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3 |
InChI Key |
ZACRFKGKLHAYQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=S)S1 |
Origin of Product |
United States |
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